(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid (S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 159898-10-9
VCID: VC20922737
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CCCCC1CC(=O)O
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid

CAS No.: 159898-10-9

Cat. No.: VC20922737

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid - 159898-10-9

Specification

CAS No. 159898-10-9
Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
IUPAC Name 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(13)8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Standard InChI Key CKAXJDBTNNEENW-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CCCC[C@H]1CC(=O)O
SMILES CC(C)(C)OC(=O)N1CCCCC1CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator